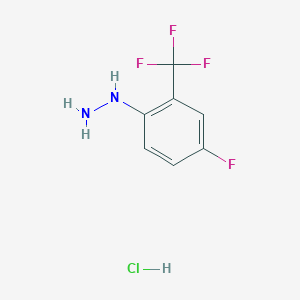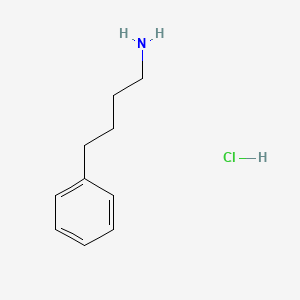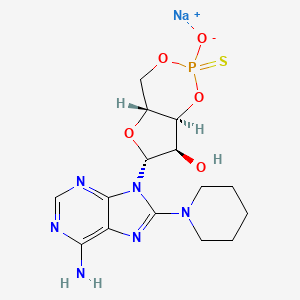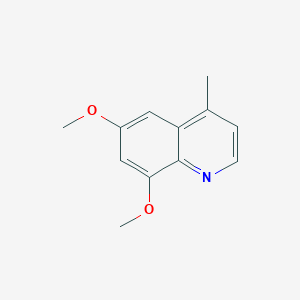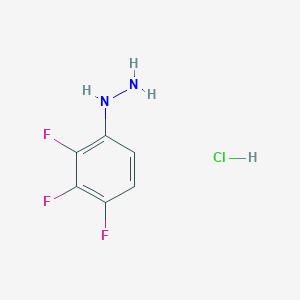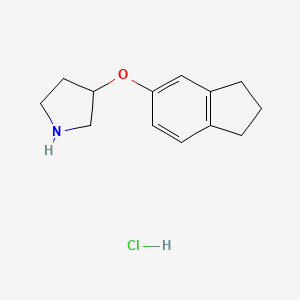
2,3-二氢-1H-茚-5-基 3-吡咯烷基醚盐酸盐
描述
“2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride” is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO/c1-2-10-4-5-12(8-11(10)3-1)15-13-6-7-14-9-13/h4-5,8,13-14H,1-3,6-7,9H2 .科学研究应用
新型化合物鉴定与表征
海关查获了一种标有“伊达尼双苯胺酮”的可疑物质,并使用综合分析技术将其鉴定为 1-(2,3-二氢-1H-茚-5-基)-2-苯基-2-(吡咯烷-1-基)-乙酮,这是一种新型卡西酮衍生物。这项研究可能有助于法医和临床实验室鉴定具有类似结构的化合物,为立法和执法应对做出贡献 (比尔斯马等人,2015)。
吡咯偶联化学
合成了一个 N-连接的多双吡咯醚类成员,并对其电致变色和离子受体特性进行了表征。它表现出很强的稳定性、可逆氧化还原过程、良好的电致变色性能以及对 Na+ 离子的选择性伏安响应,突出了其在金属回收和离子传感应用中的潜力 (默特等人,2013)。
活性代谢产物的立体选择性合成
描述了一种有效的 PI3 激酶抑制剂的活性代谢产物的合成和立体化学测定,涉及立体定向氢硼化和随后的反应,以产生具有显着医学潜力的非对映异构体 (陈等人,2010)。
六氢-1H-吡咯并[1,2-a]咪唑的新型合成
一种新颖的合成方法产生了六氢-1H-吡咯并[1,2-a]咪唑和八氢咪唑并[1,2-a]吡啶,提供了一种灵活的方法来制备具有潜在治疗特性的各种衍生物 (卡特里茨基等人,2000)。
药物化合物的多态性
对一种研究性药物化合物多态性的研究揭示了分析和物理表征中的挑战,强调了药物开发中详细的光谱和衍射研究的重要性 (沃格特等人,2013)。
作用机制
Target of Action
The primary target of 2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride is RIPK1 (Receptor-interacting serine/threonine-protein kinase 1) . RIPK1 plays a crucial role in the regulation of cell survival and death, inflammation, and immunity .
Mode of Action
2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride potently inhibits RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This interaction with RIPK1 leads to the inhibition of necroptosis, a form of programmed cell death .
Biochemical Pathways
The compound’s interaction with RIPK1 affects the necroptosis pathway . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. By inhibiting RIPK1, the compound prevents necroptosis, thereby promoting cell survival .
Pharmacokinetics
The compound’s molecular weight (23974) and molecular formula (C13H17NO•HCl) suggest that it may have good bioavailability .
Result of Action
The inhibition of RIPK1 by 2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride results in the protection of cells from necroptosis . This can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
生化分析
Biochemical Properties
2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, thereby affecting biochemical pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to changes in their conformation and activity .
Cellular Effects
The effects of 2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the necroptosis pathway in vascular endothelial cells, protecting them from necrotic cell death induced by tumor cells . Additionally, it can alter the expression of genes involved in cell survival and apoptosis, thereby impacting cellular health and function.
Molecular Mechanism
At the molecular level, 2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions result in alterations in cellular processes and functions.
Temporal Effects in Laboratory Settings
The effects of 2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro and in vivo studies, it has been observed that the compound remains stable for a certain period before it starts to degrade, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as protecting cells from necroptosis. At higher doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical and cellular effects without causing toxicity.
Metabolic Pathways
2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions can have downstream effects on cellular energy production and overall metabolic health.
Transport and Distribution
The transport and distribution of 2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, as well as its ability to reach target sites within the cell.
Subcellular Localization
2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and for exerting its biochemical effects.
属性
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-2-10-4-5-12(8-11(10)3-1)15-13-6-7-14-9-13;/h4-5,8,13-14H,1-3,6-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXYQHPZWPJXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3CCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



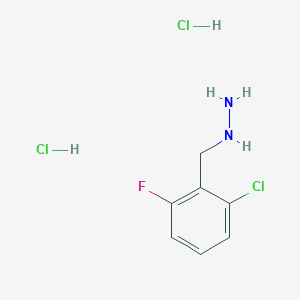
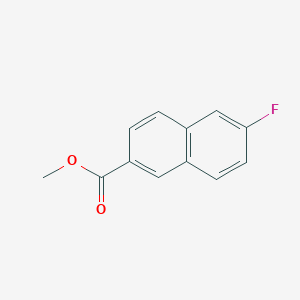
![1-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid](/img/structure/B1451374.png)
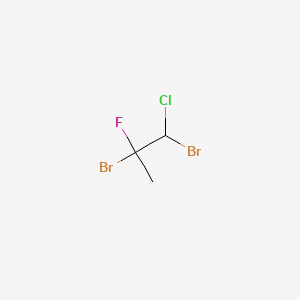
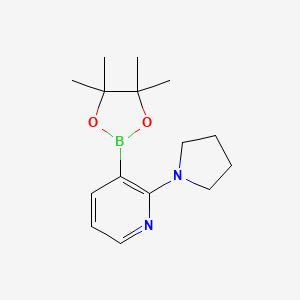
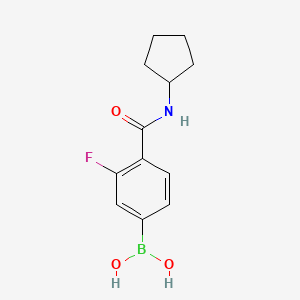
![1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine](/img/structure/B1451378.png)
